![molecular formula C10H14N2O6 B14756958 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is a compound known for its significant role in various biochemical processes. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is often referred to as dihydrouridine when it is in its reduced form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione typically involves the reduction of uridine. The reduction process can be carried out using hydrogenation methods with catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .
化学反応の分析
Types of Reactions
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine.
Reduction: As mentioned, it is formed by the reduction of uridine.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Uridine.
Reduction: Dihydrouridine.
Substitution: Various substituted uridine derivatives depending on the reagents used.
科学的研究の応用
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of RNA structure and function, particularly in tRNA where it is found in the D-loop.
Medicine: Investigated for its potential in cancer therapy as it can inhibit cell proliferation by affecting the cell cycle.
Industry: Used in the production of nucleoside analogs for pharmaceuticals.
作用機序
The compound exerts its effects primarily through its incorporation into RNA. In tRNA, it is found in the D-loop and contributes to the stability and proper folding of the tRNA molecule. This modification can affect the overall function of the tRNA, influencing protein synthesis. The molecular targets include various enzymes involved in RNA processing and modification .
類似化合物との比較
Similar Compounds
Uridine: The parent compound from which 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione is derived.
5-Methyldihydrouridine: A further modified form of dihydrouridine.
Cytidine: Another nucleoside with similar structural features but different biological roles.
Uniqueness
This compound is unique due to its specific role in tRNA modification, which is not shared by all nucleosides. Its ability to stabilize tRNA and influence protein synthesis sets it apart from other similar compounds .
特性
分子式 |
C10H14N2O6 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3/t5-,7-,8+,9-/m1/s1 |
InChIキー |
UTQUILVPBZEHTK-BUJSFMDZSA-N |
異性体SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


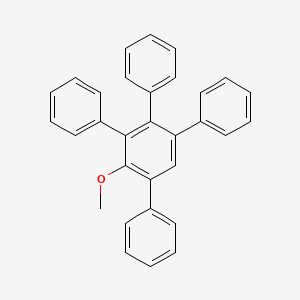
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
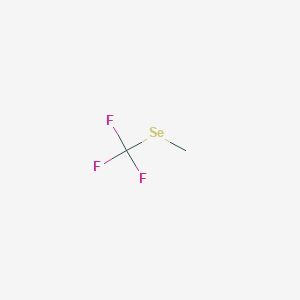
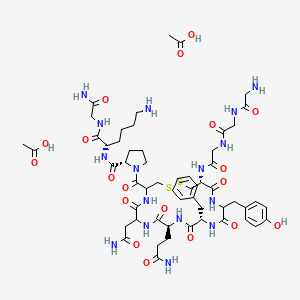


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
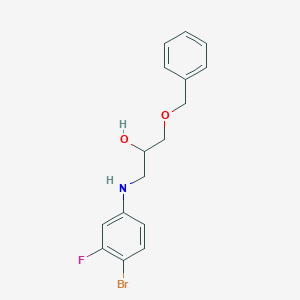
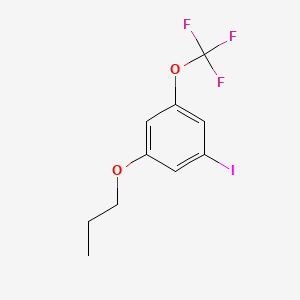
![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)
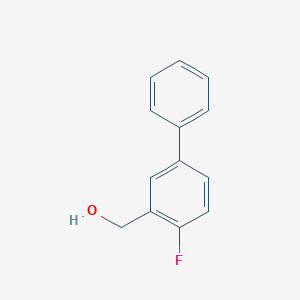
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

